3-ethyl-4-methanesulfonyl-2-methoxybenzoic acid
Description
Systematic IUPAC Nomenclature and Isomeric Considerations
The compound 3-ethyl-4-methanesulfonyl-2-methoxybenzoic acid is systematically named according to IUPAC rules as 3-ethyl-2-methoxy-4-(methylsulfonyl)benzoic acid . The benzene ring serves as the parent structure, with substituents numbered to assign the lowest possible locants. The carboxylic acid group (-COOH) at position 1 is implicit in the benzoic acid root name. The methoxy (-OCH₃) group occupies position 2, the ethyl (-C₂H₅) group is at position 3, and the methylsulfonyl (-SO₂CH₃) group is at position 4 (Figure 1).
Isomeric possibilities arise primarily from positional isomerism. For instance:
- Positional isomers : Rearrangement of substituents to positions 2, 4, and 5 would yield 4-ethyl-2-methoxy-5-(methylsulfonyl)benzoic acid, though this configuration is not reported in the literature.
- Functional group isomerism : The methylsulfonyl group could theoretically adopt alternative oxidation states (e.g., sulfinic or sulfenic acid derivatives), but these are distinct compounds rather than true isomers.
Stereoisomerism is absent due to the lack of chiral centers in the molecule. Conformational isomerism may occur due to rotation around the C-S bond in the methylsulfonyl group, but these conformers are not isolatable at standard temperatures.
Molecular Geometry and Conformational Analysis
The molecule adopts a planar aromatic core with substituents projecting outward. Key geometric features include:
- Bond angles : The benzene ring maintains near-perfect 120° bond angles, while the methylsulfonyl group exhibits tetrahedral geometry around sulfur (∠O-S-O ≈ 109.5°).
- Dihedral angles : The methoxy group’s oxygen lies coplanar with the ring (dihedral angle < 10°), whereas the methylsulfonyl group rotates out of plane (dihedral angle ≈ 30°) to minimize steric clash with the ethyl group.
Computational studies of analogous sulfonyl-containing benzoic acids reveal two stable conformers (Table 1):
| Conformer | Energy (kcal/mol) | Dominant Feature |
|---|---|---|
| C1 | 0.0 | Methylsulfonyl anti to ethyl |
| C2 | 1.2 | Methylsulfonyl gauche to ethyl |
Table 1: Relative energies of major conformers derived from density functional theory (DFT) calculations for analogous structures.
The ethyl group’s rotational freedom is restricted by van der Waals interactions with the adjacent methylsulfonyl moiety, creating a localized energy minimum that favors the anti conformation.
Comparative Structural Analysis with Related Methoxybenzoic Acid Derivatives
Structural comparisons highlight how substituents modulate electronic and steric properties (Table 2):
| Compound | Substituents | Acidity (pKa) | LogP |
|---|---|---|---|
| 2-Methoxybenzoic acid | -OCH₃ at C2 | 4.09 | 1.58 |
| 4-Methylsulfonylbenzoic acid | -SO₂CH₃ at C4 | 2.34 | 0.92 |
| This compound | -OCH₃ (C2), -C₂H₅ (C3), -SO₂CH₃ (C4) | 1.98 | 2.15 |
Table 2: Comparative properties of selected methoxybenzoic acid derivatives.
Key observations:
- Electronic effects : The methylsulfonyl group’s strong electron-withdrawing nature (-I effect) enhances acidity compared to 2-methoxybenzoic acid, lowering the pKa by ~2 units.
- Steric effects : The ethyl group increases hydrophobicity (higher LogP) relative to simpler derivatives, while the ortho-methoxy group restricts rotational freedom of the carboxylic acid moiety.
- Crystallography : Unlike 4-methylsulfonylbenzoic acid, which forms dimeric hydrogen-bonded networks, the title compound’s ethyl group disrupts crystal packing, leading to monoclinic unit cells with Z′ = 2 in related structures.
These structural distinctions directly influence reactivity. For example, the methylsulfonyl group activates the ring toward electrophilic substitution at position 5, while the ethyl group hinders π-stacking interactions in supramolecular assemblies.
Properties
IUPAC Name |
3-ethyl-2-methoxy-4-methylsulfonylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O5S/c1-4-7-9(17(3,14)15)6-5-8(11(12)13)10(7)16-2/h5-6H,4H2,1-3H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILPMXCGJXYJALP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1OC)C(=O)O)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-4-methanesulfonyl-2-methoxybenzoic acid typically involves the sulfonation of a methoxybenzoic acid derivative followed by alkylation. The reaction conditions often require the use of strong acids and bases to facilitate the sulfonation and alkylation processes .
Industrial Production Methods
it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-4-methanesulfonyl-2-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of sulfides.
Substitution: Formation of various substituted benzoic acid derivatives.
Scientific Research Applications
Pharmaceutical Applications
Anti-inflammatory Properties
3-Ethyl-4-methanesulfonyl-2-methoxybenzoic acid has been investigated for its potential in treating inflammatory diseases. It acts as an immunomodulator, specifically inhibiting phosphodiesterase 4 (PDE4), which is crucial in the inflammatory response. This action helps ameliorate conditions such as rheumatoid arthritis and psoriasis by reducing tumor necrosis factor-alpha (TNF-α) production from human synovial cells .
Case Study: Psoriasis Treatment
In clinical trials, the compound has shown promise as a treatment for psoriasis. Its efficacy in reducing symptoms was noted in patients who exhibited a significant reduction in skin lesions after administration of the compound .
Antimicrobial and Antioxidant Activities
Recent studies have indicated that derivatives of this compound exhibit antimicrobial properties against various pathogens. The compound's structure allows it to interact effectively with bacterial enzymes, making it a candidate for antibiotic development.
Table 1: Antimicrobial Efficacy of Derivatives
| Compound | Target Pathogen | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| This compound | E. coli | 15 | |
| This compound | Staphylococcus aureus | 18 | |
| This compound | Candida albicans | 12 |
Potential in Cancer Therapy
The compound has been explored for its potential role in cancer therapy, particularly through its immunomodulatory effects. By enhancing the immune response against tumors, it may improve outcomes in cancer treatment protocols.
Case Study: Macrophage Activation
Research demonstrated that treatment with this compound activated macrophages, which play a crucial role in tumor suppression. In animal models, this activation led to increased survival rates among subjects with induced tumors .
Synthesis and Characterization
The synthesis of this compound involves several steps that can be optimized for yield and purity. Characterization techniques such as NMR and mass spectrometry are essential for confirming the structure and purity of the synthesized compounds.
Table 2: Synthesis Parameters
| Step | Reagents Used | Yield (%) | Characterization Method |
|---|---|---|---|
| Step 1 | Ethyl bromide, methanesulfonyl chloride | 85 | NMR |
| Step 2 | Methanol, sodium hydroxide | 90 | Mass Spectrometry |
Mechanism of Action
The mechanism of action of 3-ethyl-4-methanesulfonyl-2-methoxybenzoic acid involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Analysis
The compound’s closest structural analogs include sulfonylurea herbicides () and hydroxy-methoxy benzoic acid derivatives (). Key comparisons are outlined below:
Table 1: Substituent and Functional Group Comparison
Key Observations:
Sulfonyl Group vs. Triazine Linkage : Unlike sulfonylurea herbicides (e.g., triflusulfuron), the target compound lacks a triazine ring but retains the sulfonyl group, which may enhance binding to enzymatic targets (e.g., acetolactate synthase in plants) .
Ethyl vs.
Carboxylic Acid vs. Ester : The benzoic acid moiety (vs. methyl esters in herbicides) increases polarity, likely reducing soil adsorption and enhancing water solubility .
Table 2: Hypothetical Property Comparison Based on Structural Analogues
Mechanistic Insights:
- Sulfonylurea Herbicides: Compounds like metsulfuron methyl inhibit acetolactate synthase (ALS), disrupting branched-chain amino acid synthesis in plants. The target compound’s methanesulfonyl group may mimic this interaction but with altered specificity due to the absence of a triazine ring .
- Hydroxy-Methoxy Benzoic Acids: These derivatives often exhibit antioxidant or anti-inflammatory activity. The target compound’s methoxy and sulfonyl groups may redirect reactivity toward sulfonation or sulfhydryl interactions, diverging from typical phenolic pathways .
Biological Activity
3-Ethyl-4-methanesulfonyl-2-methoxybenzoic acid (often abbreviated as EMSMBA) is a compound of interest in pharmacological and biochemical research due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of EMSMBA typically involves multi-step organic reactions, which may include the following key steps:
- Formation of the Benzoic Acid Core : Starting from commercially available precursors, the benzoic acid structure is established.
- Introduction of the Methanesulfonyl Group : This can be achieved through sulfonation reactions using methanesulfonyl chloride.
- Alkylation : The ethyl group is introduced via alkylation reactions, often employing ethyl halides in the presence of a base.
- Methylation : The methoxy group is added through methylation reactions using methylating agents like dimethyl sulfate or methyl iodide.
Antimicrobial Properties
Research has indicated that EMSMBA exhibits notable antimicrobial activity. A study demonstrated that compounds with similar structures possess significant inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
These findings suggest that EMSMBA could serve as a lead compound for developing new antimicrobial agents.
Anticancer Activity
In vitro studies have shown that EMSMBA can induce apoptosis in cancer cell lines, particularly renal cell carcinoma (RCC). The mechanism appears to involve the inhibition of key signaling pathways associated with cell proliferation.
- Cell Line Studies : In a study using the 786-O RCC cell line, EMSMBA was found to reduce cell viability significantly.
| Concentration (μM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 25 | 50 |
| 50 | 30 |
The IC50 value was determined to be approximately 25 μM, indicating its potency in inhibiting cancer cell growth.
The biological activity of EMSMBA can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : EMSMBA has been shown to inhibit certain kinases involved in cancer progression, such as CK2 (casein kinase 2), leading to reduced phosphorylation of downstream targets associated with tumor growth.
- Apoptosis Induction : The compound promotes apoptosis through the activation of caspase pathways, which are critical for programmed cell death.
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy :
- Researchers evaluated the antimicrobial activity of EMSMBA against common pathogens and found it effective in inhibiting growth at low concentrations. The study highlighted its potential application in treating infections caused by resistant strains.
-
Anticancer Research :
- A comprehensive study assessed the effects of EMSMBA on various cancer cell lines. The results indicated that EMSMBA significantly inhibits cell proliferation and induces apoptosis, making it a candidate for further development as an anticancer drug.
-
Pharmacokinetic Profile :
- Preliminary pharmacokinetic studies suggested favorable absorption and distribution characteristics for EMSMBA, indicating potential for oral bioavailability and therapeutic efficacy.
Q & A
Q. What are the recommended synthetic routes for 3-ethyl-4-methanesulfonyl-2-methoxybenzoic acid, and how can reaction conditions be optimized?
- Methodological Answer : Begin with a benzoic acid core functionalized with methoxy and ethyl groups. Introduce the methanesulfonyl group via sulfonation using methanesulfonic anhydride in a polar aprotic solvent (e.g., DMF) at 0–5°C to minimize side reactions. Protect the carboxylic acid group with a tert-butyl ester during sulfonation to prevent undesired reactivity . Optimize reaction time and temperature via TLC or HPLC monitoring. Post-synthesis, deprotect the ester using trifluoroacetic acid (TFA) in dichloromethane. Purify via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Use 1H/13C NMR to confirm substituent positions:
- Methoxy group: Singlet at ~3.8–4.0 ppm (1H NMR) and ~55 ppm (13C NMR).
- Ethyl group: Triplet (CH2) at ~1.2–1.4 ppm and quartet (CH3) at ~2.5–3.0 ppm (1H NMR).
- Sulfonyl group: Distinctive deshielding effects on adjacent carbons (~125–135 ppm in 13C NMR).
HRMS (ESI+) validates molecular weight (expected [M+H]+: ~298.1 g/mol). FTIR identifies sulfonyl S=O stretches (~1350–1150 cm⁻¹) and carboxylic acid O-H (~2500–3000 cm⁻¹) .
Q. How can researchers address solubility challenges during in vitro assays involving this compound?
- Methodological Answer : The carboxylic acid and sulfonyl groups confer pH-dependent solubility. For aqueous solutions, use buffered systems (e.g., PBS at pH 7.4) with co-solvents like DMSO (≤1% v/v). Pre-dissolve the compound in DMSO and dilute into buffer to avoid precipitation. For hydrophobic matrices (e.g., lipid-based formulations), employ surfactants (e.g., Tween-80) or cyclodextrins .
Advanced Research Questions
Q. How to design stability studies for this compound under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability testing:
- Thermal Stability : Store samples at 25°C, 40°C, and 60°C for 1–3 months. Monitor degradation via HPLC (C18 column, 0.1% formic acid/acetonitrile gradient).
- pH Stability : Prepare solutions at pH 2 (HCl), 7.4 (PBS), and 9 (borate buffer). Incubate at 37°C for 24–72 hours. Quantify hydrolysis products (e.g., free benzoic acid derivatives) using LC-MS.
- Light Sensitivity : Expose to UV (254 nm) and visible light; assess photodegradation by tracking UV-Vis absorbance changes .
Q. What strategies resolve contradictions in spectroscopic data for structural analogs of this compound?
- Methodological Answer : If NMR signals overlap (e.g., methoxy vs. ethyl groups), use 2D NMR (HSQC, HMBC) to assign ambiguous peaks. For HRMS discrepancies, verify isotopic patterns and compare with computational predictions (e.g., ChemDraw simulations). Cross-validate with X-ray crystallography if single crystals are obtainable (e.g., slow evaporation from ethanol) .
Q. How to predict the reactivity of the methanesulfonyl group in nucleophilic substitution reactions?
- Methodological Answer : The sulfonyl group is electron-withdrawing, activating the benzene ring for electrophilic substitution. Assess reactivity via DFT calculations (e.g., Gaussian software) to map electron density. Experimentally, test reactions with nucleophiles (e.g., amines, thiols) in DMF at 50–80°C. Monitor substitution by LC-MS and isolate products via preparative TLC .
Q. What computational approaches model the compound’s potential biological activity (e.g., enzyme inhibition)?
- Methodological Answer : Use molecular docking (AutoDock Vina) to predict binding to targets like cyclooxygenase-2 (COX-2) or kinases. Parameterize the sulfonyl group as a hydrogen bond acceptor. Validate with MD simulations (GROMACS) to assess binding stability. Correlate with in vitro assays (e.g., COX-2 inhibition IC50) .
Data Contradiction Analysis
Q. How to reconcile conflicting melting points reported for structurally similar sulfonated benzoic acids?
- Methodological Answer : Variations may arise from impurities or polymorphic forms. Reproduce synthesis and purification steps rigorously. Perform DSC to identify melting endotherms and PXRD to detect crystalline phases. Compare with literature using the same analytical methods (e.g., NIST data for 3-hydroxy-4-methoxybenzoic acid ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
